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Compound of Interest

Compound Name: VE-821

Cat. No.: B612159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of VE-821, a potent

and selective ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.

The data presented herein is intended to assist researchers in evaluating the suitability of VE-
821 for their studies and to offer a comparative perspective against other relevant kinase

inhibitors.

Executive Summary
VE-821 demonstrates high selectivity for ATR kinase, with significantly less activity against

other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, including ATM,

DNA-PK, mTOR, and PI3K. This selectivity is crucial for elucidating the specific roles of ATR in

cellular processes, particularly in the DNA Damage Response (DDR), without the confounding

effects of off-target inhibition. This guide presents quantitative data on its inhibitory activity,

details the experimental methodologies used for these assessments, and visualizes the key

signaling pathway affected by VE-821.

Comparative Kinase Inhibition Profile
The selectivity of VE-821 has been primarily characterized against the PIKK family of kinases

due to their structural similarities. The following table summarizes the inhibitory constants (Ki)

of VE-821 against ATR and other key kinases.
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Kinase Target VE-821 Ki (nM) Fold Selectivity vs. ATR

ATR 13[1][2][3] 1

ATM 16,000[2][3] >1230

DNA-PK 2,200[2][3] >169

mTOR >1,000[1][2] >77

PI3Kγ 3,900[1][2] >300

Data compiled from multiple sources. Fold selectivity is calculated relative to the Ki for ATR.

VE-821 also shows minimal activity against a broader panel of unrelated protein kinases,

although detailed public data on a comprehensive kinome scan is limited.[4][5]

Comparison with other ATR Inhibitors
While detailed side-by-side kinase panel data is not extensively available in the public domain,

some comparisons can be drawn with other known ATR inhibitors.

VE-822 (VX-970): A close analog of VE-821, VE-822 (also known as berzosertib) is reported

to have enhanced potency, solubility, and selectivity.[6][7] It has shown over 100-fold

selectivity for ATR over ATM and DNA-PK in cellular assays.[7]

AZ20: Another potent and selective ATR inhibitor. While direct comparative kinase panel data

with VE-821 is scarce, studies confirm its specificity for ATR and its ability to inhibit the

phosphorylation of ATR's downstream target, Chk1.[8]

Signaling Pathway and Experimental Workflow
To understand the context of VE-821's action, it is essential to visualize its place in the ATR

signaling pathway and the general workflow for assessing its inhibitory activity.
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Caption: ATR Signaling Pathway and Point of VE-821 Inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b612159?utm_src=pdf-body-img
https://www.benchchem.com/product/b612159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Preparation

Reaction Initiation & Incubation

Detection & Analysis

Prepare stock solution:
Buffer, Kinase (e.g., ATR), Target Peptide

Add VE-821 at varying concentrations

Initiate reaction with [γ-33P]ATP

Incubate at 25°C

Stop reaction

Measure radiometric phosphate incorporation

Determine Ki / IC50 values

Click to download full resolution via product page

Caption: Experimental Workflow for Kinase Inhibition Assay.
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The inhibitory activity of VE-821 and its cross-reactivity against other kinases are typically

determined using a radiometric-phosphate incorporation assay.[4]

Objective: To measure the ability of a compound to inhibit the kinase activity of a specific

enzyme (e.g., ATR, ATM, DNA-PK).

Materials:

Purified kinase (e.g., ATR, ATM, DNA-PK)

Specific target peptide substrate

Assay buffer

VE-821 (or other test compounds) in DMSO

[γ-33P]ATP (radiolabeled ATP)

Phosphocellulose filter mats or similar capture medium

Scintillation counter

Procedure:

Preparation of Stock Solution: A master mix is prepared containing the appropriate assay

buffer, the purified kinase, and its target peptide substrate.

Compound Addition: The test compound (e.g., VE-821) is serially diluted in DMSO and

added to the wells of a microplate. The final DMSO concentration is typically kept constant

across all wells (e.g., 7%).

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing

[γ-33P]ATP.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 25°C) for a

specific duration to allow for phosphate incorporation into the substrate.
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Reaction Termination: The reaction is stopped, often by the addition of a strong acid (e.g.,

phosphoric acid).

Capture of Phosphorylated Substrate: The reaction mixture is transferred to a filter

membrane (e.g., phosphocellulose) that captures the phosphorylated peptide substrate.

Washing: The filters are washed to remove unincorporated [γ-33P]ATP.

Detection: The amount of radioactivity incorporated into the substrate on the filters is

quantified using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration relative to a control (DMSO alone). The IC50 (half-maximal inhibitory

concentration) or Ki (inhibition constant) values are then determined by fitting the data to a

dose-response curve.

Conclusion
VE-821 is a highly selective inhibitor of ATR kinase, demonstrating minimal cross-reactivity

against other key PIKK family members. This high degree of selectivity makes it a valuable tool

for investigating ATR-specific functions in DNA damage response and other cellular pathways.

Researchers utilizing VE-821 can have a high degree of confidence that the observed effects

are primarily due to the inhibition of ATR. For studies requiring even greater potency or for in

vivo applications, the analog VE-822 (VX-970) may also be a suitable alternative. As with any

inhibitor, it is recommended to use the lowest effective concentration and include appropriate

controls to ensure on-target activity in any given experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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